![molecular formula C17H17F2NO B7578416 N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)
N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine
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Overview
Description
N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine, also known as Flibanserin, is a drug that has been developed to treat hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire and a distressing reduction in sexual activity. Flibanserin is a non-hormonal drug that acts on the central nervous system to increase sexual desire in women.
Mechanism of Action
N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine acts on several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine increases the levels of these neurotransmitters in the brain, which can lead to an increase in sexual desire and a reduction in sexual inhibition.
Biochemical and physiological effects:
N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine has been shown to have several biochemical and physiological effects in the body. N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine increases the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to an increase in sexual desire. N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine also decreases the levels of cortisol, a stress hormone, which can lead to a reduction in stress and anxiety.
Advantages and Limitations for Lab Experiments
N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine has several advantages and limitations for lab experiments. N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine is a non-hormonal drug, which makes it a useful tool for studying the role of neurotransmitters in sexual desire. However, N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine has a relatively short half-life, which can make it difficult to study in long-term experiments.
Future Directions
There are several future directions for research on N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine. One area of research is to investigate the long-term effects of N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine on sexual desire and sexual function. Another area of research is to investigate the potential use of N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine in other conditions, such as depression and anxiety. Finally, there is a need for further research on the safety and efficacy of N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine in different populations, such as postmenopausal women and women with other medical conditions.
Synthesis Methods
The synthesis of N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine involves several steps, including the reaction of 2,3-dihydrobenzofuran with 2,5-difluorobenzyl chloride to form 2-(2,5-difluorophenyl)-2,3-dihydrobenzofuran. This intermediate is then reacted with ethylamine to form N-ethyl-2-(2,5-difluorophenyl)-2,3-dihydrobenzofuran-5-amine. Finally, N-ethyl-2-(2,5-difluorophenyl)-2,3-dihydrobenzofuran-5-amine is reacted with formaldehyde to form N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine.
Scientific Research Applications
N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine has been extensively studied in preclinical and clinical trials to evaluate its efficacy and safety in treating HSDD. In clinical trials, N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine has been shown to increase sexual desire and improve sexual function in women with HSDD. N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine has also been studied in animal models to investigate its mechanism of action and potential side effects.
properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO/c18-15-2-3-16(19)14(10-15)11-20-7-5-12-1-4-17-13(9-12)6-8-21-17/h1-4,9-10,20H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAZYPLVQMTEAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCNCC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine |
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